molecular formula C21H17BrClN3OS B11427651 8-(3-bromophenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(3-bromophenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11427651
M. Wt: 474.8 g/mol
InChI Key: UFLMYBOTUKFEFQ-UHFFFAOYSA-N
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Description

8-(3-bromophenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines. This compound is characterized by its unique structure, which includes bromine, chlorine, and a nitrile group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-bromophenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridothiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The bromine and chlorine substituents are introduced through halogenation reactions.

    Nitrile Group Addition: The nitrile group is added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

8-(3-bromophenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromine, chlorine, and a nitrile group in 8-(3-bromophenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile distinguishes it from other similar compounds. This unique structure may confer specific chemical and biological properties that are not present in other compounds.

Properties

Molecular Formula

C21H17BrClN3OS

Molecular Weight

474.8 g/mol

IUPAC Name

8-(3-bromophenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H17BrClN3OS/c1-13-18(23)6-3-7-19(13)25-11-26-20(27)9-16(14-4-2-5-15(22)8-14)17(10-24)21(26)28-12-25/h2-8,16H,9,11-12H2,1H3

InChI Key

UFLMYBOTUKFEFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=CC=C4)Br

Origin of Product

United States

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